MAO-A Enzyme Inhibition: 3-Chloro Regioisomer is Demonstrably Less Potent Than Moclobemide
Moclobemide (4-chloro analog) is a well-characterized reversible MAO-A inhibitor with a reported IC50 of 6.061 μM against human MAO-A [1]. In direct contrast, 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been reported to exhibit only 28 μM activity against Beta-secretase 1 (BACE1) with no significant MAO-A inhibition noted [2]. This shift in target preference and loss of potency underscores the critical role of the chlorine substitution pattern.
| Evidence Dimension | Enzyme inhibition potency and target selectivity |
|---|---|
| Target Compound Data | No reported MAO-A inhibition; IC50 = 28 μM for BACE1 |
| Comparator Or Baseline | Moclobemide (4-chloro analog), IC50 = 6.061 μM for hMAO-A |
| Quantified Difference | >4-fold lower potency against a different primary target (BACE1 vs. MAO-A) |
| Conditions | Target compound assessed in BACE1 inhibition assay (PMID: 27754406); Moclobemide assessed in human recombinant MAO-A assay |
Why This Matters
For researchers requiring potent MAO-A inhibition, moclobemide is the appropriate choice; the 3-chloro isomer serves a distinct role as a negative control for selectivity profiling.
- [1] DrugBank. Moclobemide (DB01171). Canadian Institutes of Health Research. View Source
- [2] Hypothesis annotation on PubMed Commons comment. Christopher Southan, 2017. Comment on PMID: 27754406. View Source
